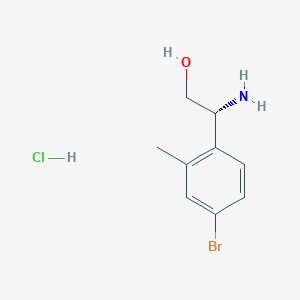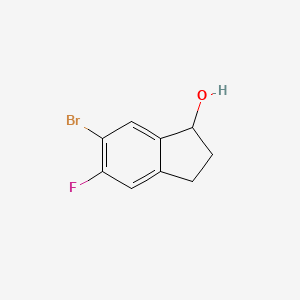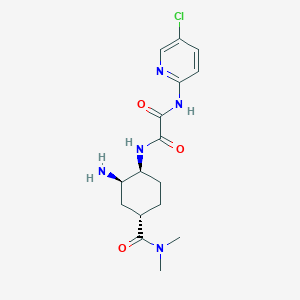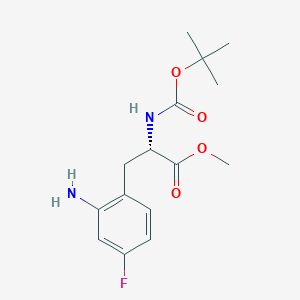
(S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral compound often used in pharmaceutical research and development Its structure includes a fluorinated aromatic ring, an amino group, and a tert-butoxycarbonyl-protected amino acid ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzaldehyde and (S)-tert-butoxycarbonyl-2-amino-3-methylbutanoic acid.
Formation of Intermediate: The aldehyde group of 2-amino-4-fluorobenzaldehyde is reacted with the amino group of (S)-tert-butoxycarbonyl-2-amino-3-methylbutanoic acid under reductive amination conditions to form an intermediate.
Esterification: The intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of protective groups and selective catalysts is crucial to achieve high enantiomeric purity and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
(S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: In the development of agrochemicals and specialty chemicals.
作用机制
The compound exerts its effects primarily through its interaction with biological targets such as enzymes and receptors. The fluorinated aromatic ring enhances binding affinity and specificity, while the amino and ester groups facilitate interactions with active sites. The tert-butoxycarbonyl group provides stability and protection during synthetic transformations.
相似化合物的比较
- (S)-Methyl 3-(2-amino-4-chlorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- (S)-Methyl 3-(2-amino-4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate provides unique electronic properties, such as increased electronegativity and stability, compared to chlorine or bromine.
- Binding Affinity: Fluorine-substituted compounds often exhibit higher binding affinity and metabolic stability, making them more suitable for pharmaceutical applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
methyl (2S)-3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4/c1-15(2,3)22-14(20)18-12(13(19)21-4)7-9-5-6-10(16)8-11(9)17/h5-6,8,12H,7,17H2,1-4H3,(H,18,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLALPPKZZSRIEZ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate](/img/structure/B8180873.png)

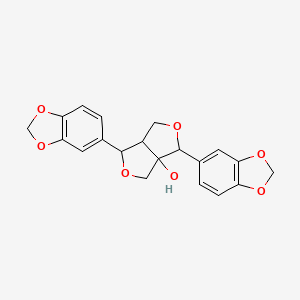
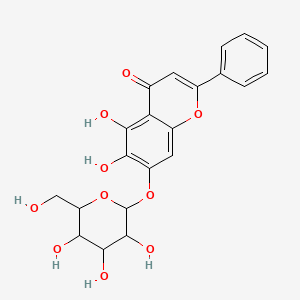
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8180907.png)

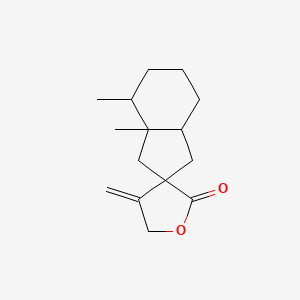
![2-[[2-[(3-Cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid](/img/structure/B8180916.png)
![2,4-Bis(4-chlorophenyl)-8-sulfanylidene-1,7,9-triazaspiro[4.5]dec-1-ene-6,10-dione](/img/structure/B8180924.png)
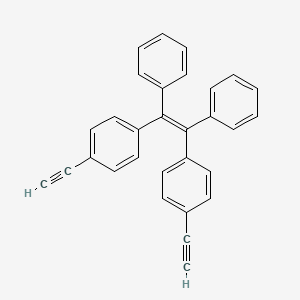
![3-Methylthieno[3,2-b]pyridin-7-ol](/img/structure/B8180937.png)
